molecular formula C34H22N4O10S2 B11564114 (1Z,2Z)-hydrazine-1,2-diylidenebis[(Z)methylylidenenaphthalene-1,2-diyl] bis(4-nitrobenzenesulfonate)

(1Z,2Z)-hydrazine-1,2-diylidenebis[(Z)methylylidenenaphthalene-1,2-diyl] bis(4-nitrobenzenesulfonate)

Cat. No.: B11564114
M. Wt: 710.7 g/mol
InChI Key: ANAJGYFMLRTWRW-XEMPJQOTSA-N
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Description

1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and nitrobenzene sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE typically involves multiple steps:

    Formation of the naphthalene derivative: The starting material, naphthalene, undergoes sulfonation with sulfuric acid to introduce the sulfonyl group.

    Nitration: The sulfonated naphthalene is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group.

    Hydrazone formation: The nitro-substituted naphthalene derivative reacts with hydrazine to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate undergoes a condensation reaction with another naphthalene derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles for substitution reactions include amines and thiols.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce nitro and sulfonate groups into other compounds.

    Biology: Studied for its potential as a fluorescent probe due to its aromatic structure and nitro groups.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE involves its interaction with molecular targets such as DNA and proteins. The nitro groups can undergo reduction to form reactive intermediates that can bind to DNA, causing strand breaks and inhibiting replication. The sulfonate groups can interact with proteins, altering their function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE: is similar to other nitro-substituted naphthalene derivatives, such as:

Uniqueness

The uniqueness of 1-[(Z)-[(2Z)-2-({2-[(4-NITROBENZENESULFONYL)OXY]NAPHTHALEN-1-YL}METHYLIDENE)HYDRAZIN-1-YLIDENE]METHYL]NAPHTHALEN-2-YL 4-NITROBENZENE-1-SULFONATE lies in its specific combination of nitro and sulfonate groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C34H22N4O10S2

Molecular Weight

710.7 g/mol

IUPAC Name

[1-[(Z)-[(Z)-[2-(4-nitrophenyl)sulfonyloxynaphthalen-1-yl]methylidenehydrazinylidene]methyl]naphthalen-2-yl] 4-nitrobenzenesulfonate

InChI

InChI=1S/C34H22N4O10S2/c39-37(40)25-11-15-27(16-12-25)49(43,44)47-33-19-9-23-5-1-3-7-29(23)31(33)21-35-36-22-32-30-8-4-2-6-24(30)10-20-34(32)48-50(45,46)28-17-13-26(14-18-28)38(41)42/h1-22H/b35-21-,36-22-

InChI Key

ANAJGYFMLRTWRW-XEMPJQOTSA-N

Isomeric SMILES

C1=CC=C2C(=C(C=CC2=C1)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])/C=N\N=C/C4=C(C=CC5=CC=CC=C45)OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN=CC3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-])OS(=O)(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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